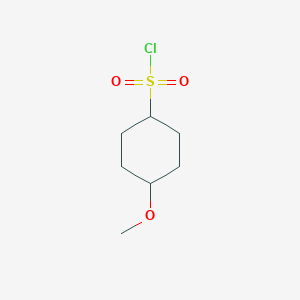

4-Methoxycyclohexane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQFCIVYXHOXSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxycyclohexane 1 Sulfonyl Chloride and Analogous Cyclohexyl Sulfonyl Chlorides

Established Approaches to Sulfonyl Chloride Synthesis

The conversion of sulfur-containing functional groups into the sulfonyl chloride moiety is a cornerstone of organosulfur chemistry. Three primary methods are particularly relevant for the synthesis of compounds like 4-Methoxycyclohexane-1-sulfonyl chloride.

The direct oxidative chlorination of thiols and their derivatives (such as disulfides) is one of the most common methods for preparing sulfonyl chlorides. organic-chemistry.orgnih.gov This transformation can be achieved using various oxidizing and chlorinating agent combinations. A highly effective system involves the use of hydrogen peroxide (H₂O₂) in conjunction with thionyl chloride (SOCl₂). researchgate.netorganic-chemistry.org This combination serves as a highly reactive reagent system for the direct conversion of thiols to their corresponding sulfonyl chlorides, often with short reaction times and high purity. organic-chemistry.org

Other notable reagents for this conversion include:

N-Chlorosuccinimide (NCS): In the presence of dilute hydrochloric acid, NCS can smoothly oxidize thiols to sulfonyl chlorides in good yields. organic-chemistry.org

Trichloroisocyanuric acid (TCCA): TCCA is another mild and efficient reagent for the direct oxidative chlorination of sulfur compounds to produce arenesulfonyl chlorides. researchgate.net

Nitrate salt and chlorotrimethylsilane: This mixture provides a mild and efficient pathway for the oxidative chlorination of both thiols and disulfides. organic-chemistry.org

For the synthesis of this compound, the corresponding precursor, 4-methoxycyclohexanethiol, would be subjected to one of these oxidative chlorination conditions.

| Reagent System | Substrate Type | Key Advantages | Reference |

|---|---|---|---|

| H₂O₂ / SOCl₂ | Aromatic, Heterocyclic, Aliphatic Thiols | Excellent yields, very short reaction times, high purity | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Various Thiols | Good yields, mild conditions | organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Thiols and Disulfides | Mild conditions, avoidance of harsh reagents | organic-chemistry.org |

| NaNO₃ / TMSCl | Thiols, Disulfides, Sulfides | Highly selective, simple, clean reactions | organic-chemistry.org |

An environmentally friendly and practical alternative to using thiols involves the chlorosulfonation of S-alkyl isothiourea salts. thieme-connect.comthieme-connect.com These salts are readily prepared from the reaction of an alkyl halide (e.g., 4-methoxycyclohexyl bromide) with inexpensive and odorless thiourea. researchgate.net The resulting S-alkyl isothiourea salt is then subjected to oxidative chlorosulfonation.

Several reagents have been developed for this step, offering advantages in terms of safety, cost, and environmental impact:

N-Chlorosuccinimide (NCS): This method provides structurally diverse sulfonyl chlorides in moderate to excellent yields. A key advantage is that in large-scale syntheses, the succinimide (B58015) byproduct can be recovered and re-chlorinated to regenerate NCS. thieme-connect.comresearchgate.net

Sodium Hypochlorite (Bleach): A clean, economical, and worker-friendly synthesis of alkanesulfonyl chlorides can be achieved via bleach-mediated oxidative chlorosulfonation. This procedure uses readily accessible reagents and allows for easy purification without chromatography. organic-chemistry.orgorganic-chemistry.org

Sodium Chlorite (NaClO₂): This reagent also enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides from S-alkyl isothiourea salts in high yields. organic-chemistry.org

This pathway is particularly attractive due to the stable and non-volatile nature of the isothiourea salt intermediates. thieme-connect.com The preparation of cyclohexyl sulfonyl chloride from S-cyclohexylisothiourea has been successfully demonstrated. lookchem.com

| Precursor | Oxidizing/Chlorinating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| S-Benzylisothiourea chloride | NCS / HCl | Phenylmethanesulfonyl chloride | 95% | researchgate.net |

| S-(4-Chlorobenzyl)isothiourea chloride | Bleach / HCl | 4-Chlorophenylmethanesulfonyl chloride | 96% (large scale) | organic-chemistry.org |

| S-Octylisothiourea hydrobromide | NCS / HCl | Octanesulfonyl chloride | 91% | researchgate.net |

The Sandmeyer reaction traditionally involves the conversion of an aryl diazonium salt to an aryl halide. A variation of this reaction can be used to synthesize sulfonyl chlorides from aromatic or aliphatic amines. nih.govorganic-chemistry.org To apply this to the target compound, the precursor would be 4-methoxycyclohexylamine.

The classical approach using gaseous sulfur dioxide (SO₂) is often hazardous. Modern advancements have introduced stable, solid SO₂ surrogates that are easier and safer to handle. acs.org A prominent example is the DABCO-bis(sulfur dioxide) adduct, known as DABSO. nih.gov The general procedure involves the in-situ formation of a diazonium salt from the amine using a nitrite (B80452) source (e.g., tert-butyl nitrite) in the presence of acid. This is followed by a copper-catalyzed reaction with the SO₂ surrogate to generate the sulfonyl chloride. organic-chemistry.orgacs.org This method is valued for its mild conditions and broad substrate scope, including various carbo- and heterocyclic anilines. acs.org

| Starting Amine | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoroaniline | CuCl₂ / HCl, t-BuONO | 4-Fluorobenzenesulfonyl chloride | 81% (as sulfonamide) | nih.gov |

| 4-Bromo-2-fluoroaniline | CuCl₂ / HCl, t-BuONO | 4-Bromo-2-fluorobenzenesulfonyl chloride | 92% (as sulfonamide) | nih.gov |

| 3-Aminopyridine | CuCl₂ / HCl, t-BuONO | Pyridine-3-sulfonyl chloride | 80% (20g scale) | nih.govorganic-chemistry.org |

Synthetic Pathways to the Methoxycyclohexane Ring System

The construction of the 4-methoxycyclohexane core requires careful consideration of stereochemistry (cis vs. trans isomers) and the strategic placement of the methoxy (B1213986) group.

The cyclohexane (B81311) ring is a core structure in many natural products, and numerous methods exist for its stereoselective synthesis. beilstein-journals.org Organocatalytic domino or cascade reactions have emerged as powerful strategies for creating complex, multi-substituted cyclohexane frameworks from simple precursors in a single pot. nih.gov

These reactions often involve sequential conjugate additions, such as Michael-Michael cascade reactions, which can create multiple stereocenters with high diastereoselectivity. beilstein-journals.org For instance, the reaction between enones and Michael donors can lead to highly functionalized cyclohexanones. beilstein-journals.org Another approach involves the reaction of conjugated enynones with malononitrile, promoted by a strong base, to afford multisubstituted cyclohexanes with high diastereoselectivity. nih.gov These methods provide access to cyclohexane rings bearing several adjacent stereocenters, which is a significant synthetic challenge. nih.gov While not directly yielding the 4-methoxy substitution pattern, these principles are fundamental for creating a specifically substituted cyclohexane scaffold onto which the desired functional groups can be installed or modified.

The introduction of a methoxy group onto a cyclohexane ring is typically accomplished through the etherification of a corresponding cyclohexanol. A common starting material for this transformation is cyclohexene (B86901). pearson.com

A viable pathway could involve:

Hydration of a Cyclohexene Precursor: An appropriately substituted cyclohexene can be converted to a cyclohexanol. For example, oxymercuration-demercuration of cyclohexene yields cyclohexanol. pearson.com

Nucleophilic Substitution: The resulting alcohol (e.g., 4-sulfanylcyclohexan-1-ol) can then be converted to the methoxy ether. This is often achieved by reacting the alcohol with methanol (B129727) in the presence of an acid catalyst (such as H₂SO₄) or by converting the alcohol to an alkoxide with a strong base followed by reaction with a methylating agent (e.g., methyl iodide), a classic Williamson ether synthesis. pearson.com

In the context of synthesizing this compound, the methoxy group would likely be introduced onto a precursor molecule that already contains, or can be readily converted to, the sulfur functionality at the C1 position. The relative timing of the introduction of the methoxy group versus the sulfonyl chloride precursor group would be a key strategic decision in a multi-step synthesis. Theoretical studies also indicate that the conformational preference of a methoxy group on a cyclohexane ring can influence the stereochemical outcome of reactions, with an axial orientation sometimes being favored at the C4 position in transition states. worldwidejournals.com

Development of Efficient and Scalable Synthetic Routes for this compound

While detailed, large-scale synthetic procedures for this compound are not extensively documented in dedicated publications, its synthesis can be achieved by adapting established and scalable methodologies used for other alkyl and cycloalkyl sulfonyl chlorides. The efficiency and scalability of a potential route depend on factors such as the availability and cost of starting materials, reaction conditions, and the ease of purification.

One plausible and efficient pathway involves the oxidative chlorination of the corresponding thiol, 4-methoxycyclohexanethiol. This approach is advantageous due to its typically mild conditions and high yields. Various reagent systems have been developed for the oxidative chlorination of thiols, including the use of N-chlorosuccinimide (NCS) in the presence of a chloride source, or combinations of an oxidant like hydrogen peroxide with a chlorinating agent such as thionyl chloride. organic-chemistry.org These methods are often characterized by short reaction times and straightforward workups, making them suitable for scaling. magtech.com.cn

Another potential, albeit more challenging, route is the direct sulfochlorination of 4-methoxycyclohexane using a mixture of sulfur dioxide and chlorine, typically under UV light initiation. This process, a variation of the Reed reaction, utilizes inexpensive and readily available starting materials. google.com However, this method can suffer from a lack of selectivity, potentially leading to a mixture of isomers and products of multiple substitutions. The harsh, radical-based conditions may also be incompatible with certain functional groups, requiring careful optimization for a substituted cyclohexane like the methoxy derivative. google.com

A third approach involves the conversion of a pre-existing sulfonic acid, 4-methoxycyclohexane-1-sulfonic acid, or its corresponding salt, into the sulfonyl chloride. This is commonly achieved using reagents like phosphorus oxychloride or thionyl chloride. researchgate.netnih.gov While effective, these reagents are highly corrosive and can be unselective, which may limit their use with more complex molecules. nih.gov More modern and milder reagents, such as cyanuric chloride, have also been employed for this transformation. researchgate.net The scalability of this route is contingent on the availability of the precursor sulfonic acid.

Comparative Analysis of Synthetic Yields and Methodological Advantages for Cyclohexyl Sulfonyl Chlorides

The synthesis of cyclohexyl sulfonyl chlorides, including substituted analogs like this compound, can be accomplished through several distinct methodologies. Each method possesses unique advantages and disadvantages concerning yield, substrate scope, scalability, and reaction conditions. A comparative analysis highlights the trade-offs inherent in selecting a synthetic route.

The direct sulfochlorination of cyclohexane is a long-established method that offers an atom-economical route from inexpensive hydrocarbon feedstocks. google.com However, its reliance on photochemical activation and radical intermediates often results in moderate yields and a mixture of products, complicating purification. google.com

Methods starting from functionalized precursors, such as thiols or sulfonyl hydrazides, generally offer superior selectivity and yield. researchgate.net For instance, the synthesis of cyclohexyl sulfonyl chloride from its sulfonyl hydrazide using N-chlorosuccinimide proceeds in just 10 minutes with an excellent isolated yield of 90%. researchgate.net This method is simple, rapid, and clean. researchgate.net Similarly, the oxidative chlorination of S-alkyl isothiouronium salts, which can be easily formed from alkyl halides, provides a versatile and high-yielding pathway to sulfonyl chlorides under mild conditions. researchgate.net

Below is a comparative table of common synthetic methodologies for producing cyclohexyl sulfonyl chlorides.

| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages | Reported Yield (for Cyclohexyl Derivative) |

|---|---|---|---|---|---|

| Direct Sulfochlorination (Reed Reaction) | Cyclohexane | SO₂, Cl₂, UV light | Uses inexpensive, bulk starting materials. google.com | Harsh radical conditions; potential for multiple substitutions and isomer formation. google.com | Variable; dependent on reaction control. |

| From Sulfonyl Hydrazide | Cyclohexanesulfonyl hydrazide | N-Chlorosuccinimide (NCS) | Rapid (10 min), clean reaction, and high yield. researchgate.net | Requires synthesis of the sulfonyl hydrazide precursor. | 90% researchgate.net |

| Oxidative Chlorination of Thiol | Cyclohexanethiol (B74751) | Oxidant (e.g., H₂O₂) & Chlorinating Agent (e.g., SOCl₂) | Generally mild conditions and good yields. organic-chemistry.org | Thiol precursors can be odorous and may be more expensive than the parent alkane. | Good to Excellent organic-chemistry.org |

| From S-Alkyl Isothiouronium Salts | Cyclohexyl halide (via isothiouronium salt) | Thiourea, then an oxidative chlorinating agent | Mild conditions; broad substrate scope; avoids handling thiols directly. researchgate.net | Multi-step process from the halide. | Moderate to Excellent (up to 98% for some alkyls) researchgate.net |

| From Sulfonic Acids/Salts | Cyclohexanesulfonic acid | POCl₃, SO₂Cl₂, or Cyanuric Chloride | Direct conversion from a stable precursor. researchgate.net | Often requires harsh, corrosive reagents with low functional group tolerance. researchgate.netnih.gov | Yield dependent on reagent choice. |

Reactivity Profiles and Transformational Chemistry of 4 Methoxycyclohexane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The core reactivity of 4-methoxycyclohexane-1-sulfonyl chloride is characterized by the nucleophilic substitution at the tetracoordinate sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.govmdpi.com The general mechanism involves the addition of a nucleophile to the sulfur atom, forming a transient trigonal bipyramidal intermediate, followed by the expulsion of the chloride ion, which is a good leaving group. nih.gov

Formation of Sulfonamides through Reaction with Nitrogen Nucleophiles

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and direct method for the synthesis of sulfonamides. nih.gov This reaction, often conducted in the presence of a base such as pyridine (B92270) or triethylamine, proceeds readily to form a stable S-N bond. The base serves to neutralize the hydrochloric acid generated during the reaction. nih.gov

This compound is expected to react efficiently with primary amines to yield N-substituted sulfonamides. The reaction involves the nucleophilic attack of the primary amine's nitrogen atom on the sulfonyl sulfur, leading to the formation of the corresponding sulfonamide after deprotonation.

Table 1: Representative Reactions with Primary Amines

| Nucleophile (Primary Amine) | Product Class |

|---|---|

| Methylamine | N-Methyl-4-methoxycyclohexane-1-sulfonamide |

| Aniline | N-Phenyl-4-methoxycyclohexane-1-sulfonamide |

| Benzylamine | N-Benzyl-4-methoxycyclohexane-1-sulfonamide |

Similarly, secondary amines react with this compound to produce N,N-disubstituted sulfonamides. While the reaction mechanism is analogous to that with primary amines, steric hindrance on the amine can sometimes influence the reaction rate.

Table 2: Representative Reactions with Secondary Amines

| Nucleophile (Secondary Amine) | Product Class |

|---|---|

| Dimethylamine | N,N-Dimethyl-4-methoxycyclohexane-1-sulfonamide |

| Diethylamine | N,N-Diethyl-4-methoxycyclohexane-1-sulfonamide |

| Morpholine | 4-((4-Methoxycyclohexyl)sulfonyl)morpholine |

Nitrogen-containing heterocyclic compounds that possess a primary or secondary amine functionality are also excellent nucleophiles for this transformation. The reaction provides a direct route to incorporate the 4-methoxycyclohexylsulfonyl moiety into various heterocyclic systems.

Table 3: Representative Reactions with Heterocyclic Amines

| Nucleophile (Heterocyclic Amine) | Product Class |

|---|---|

| Piperidine | 1-((4-Methoxycyclohexyl)sulfonyl)piperidine |

| Pyrrolidine | 1-((4-Methoxycyclohexyl)sulfonyl)pyrrolidine |

| Indoline | 1-((4-Methoxycyclohexyl)sulfonyl)indoline |

Esterification Reactions with Oxygen Nucleophiles: Synthesis of Sulfonate Esters

The reaction of this compound with alcohols, which act as oxygen nucleophiles, leads to the formation of sulfonate esters. nih.gov This esterification is typically performed in the presence of a non-nucleophilic base like pyridine, which catalyzes the reaction and scavenges the HCl byproduct. The resulting sulfonate esters are valuable synthetic intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

Table 4: Synthesis of Sulfonate Esters

| Nucleophile (Alcohol) | Product Class |

|---|---|

| Methanol (B129727) | Methyl 4-methoxycyclohexane-1-sulfonate |

| Phenol | Phenyl 4-methoxycyclohexane-1-sulfonate |

| Ethanol | Ethyl 4-methoxycyclohexane-1-sulfonate |

Reactions with Carbon Nucleophiles for C-S Bond Formation

The formation of a direct carbon-sulfur bond by reacting a sulfonyl chloride with a carbon-based nucleophile is a key method for the synthesis of sulfones. thieme-connect.com Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can serve as potent carbon nucleophiles. researchgate.net The reaction involves the attack of the carbanionic center of the organometallic reagent on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a sulfone (R'-SO₂-R). thieme-connect.comresearchgate.net While effective, these reactions can sometimes be complicated by side reactions, and alternative reagents like sulfonyl fluorides are occasionally used to improve yields. thieme-connect.com Transition-metal catalysis has also been employed to facilitate the coupling of sulfonyl chlorides with organometallic partners. thieme-connect.com

Table 5: Representative Reactions for C-S Bond Formation

| Nucleophile (Carbon Nucleophile) | Product Class |

|---|---|

| Methylmagnesium bromide (Grignard) | 1-Methoxy-4-(methylsulfonyl)cyclohexane |

| Phenyllithium (Organolithium) | 1-Methoxy-4-(phenylsulfonyl)cyclohexane |

| Vinylmagnesium bromide (Grignard) | 1-Methoxy-4-(vinylsulfonyl)cyclohexane |

Reactions Involving the Cyclohexane (B81311) Ring System and Methoxy (B1213986) Group

The reactivity of this compound is dictated by the interplay of the sulfonyl chloride functional group, the conformational dynamics of the cyclohexane scaffold, and the electronic influence of the methoxy substituent. The cyclohexane ring exists predominantly in a chair conformation to minimize torsional and steric strain. This conformational preference places substituents in either axial or equatorial positions, which significantly impacts their reactivity and the stereochemical course of reactions.

For this compound, two diastereomers exist: cis and trans. In the most stable chair conformation of the trans isomer, both the methoxy and the sulfonyl chloride groups can occupy equatorial positions, minimizing sterically unfavorable 1,3-diaxial interactions. Conversely, in the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger A-value (a measure of steric bulk) of the sulfonyl chloride group compared to the methoxy group, the conformation with an equatorial -SO2Cl group and an axial -OCH3 group is favored. These conformational biases are critical in determining the accessibility of the reactive sites.

The derivatization of this compound, particularly through nucleophilic substitution at the sulfonyl group, is highly influenced by the stereochemistry of the cyclohexane ring. When the sulfonyl chloride group is in an equatorial position, the sulfur center is sterically more accessible to incoming nucleophiles compared to when it is in the more hindered axial position. This difference in accessibility can lead to different reaction rates between the cis and trans isomers.

Furthermore, if the derivatization reaction involves a chiral nucleophile or catalyst, the inherent chirality of the cis and trans isomers (both are chiral) can lead to diastereomeric products. The facial selectivity of the nucleophilic attack on the sulfur atom can be influenced by the orientation of the cyclohexane ring and its substituents, resulting in diastereoselective transformations. For instance, the approach of a bulky nucleophile might be selectively directed to the less hindered face of the molecule, leading to the preferential formation of one diastereomer. The precise stereochemical outcome is a function of the transition state energetics, where steric hindrance plays a key role. nih.govnih.gov

| Isomer of Substrate | Dominant Conformation | Position of -SO₂Cl | Steric Hindrance at Sulfur | Predicted Outcome with Chiral Nucleophile (Nu*) |

|---|---|---|---|---|

| trans-4-Methoxycyclohexane-1-sulfonyl chloride | Diequatorial | Equatorial | Low | Potentially high diastereoselectivity, governed by nucleophile's approach vector. |

| cis-4-Methoxycyclohexane-1-sulfonyl chloride | Equatorial -SO₂Cl, Axial -OCH₃ | Equatorial | Low to Moderate | Diastereoselectivity may be influenced by the axial methoxy group. |

The methoxy group, located at the C-4 position, influences the reactivity of the molecule through electronic and steric effects. Electronically, the oxygen atom is electronegative, exerting an electron-withdrawing inductive effect (-I) through the sigma bonds of the cyclohexane ring. This effect can slightly increase the electrophilicity of the sulfur atom at C-1, making it more susceptible to nucleophilic attack. While resonance effects (+M) are significant in aromatic systems, they are absent in saturated carbocycles. acs.org

Exploration of Radical and Ionic Reaction Pathways

The sulfonyl chloride group is a versatile functional handle that can participate in both ionic and radical transformations. The specific pathway followed depends largely on the reaction conditions, such as the presence of light, initiators, bases, or nucleophiles. magtech.com.cn

Ionic Reaction Pathways: The predominant ionic reaction pathway for alkanesulfonyl chlorides is nucleophilic substitution at the electrophilic sulfur atom. acs.org This reaction typically proceeds through a concerted bimolecular nucleophilic substitution (SN2-type) mechanism. nih.govnih.gov A wide range of nucleophiles, including amines, alcohols, and water, can displace the chloride ion to form sulfonamides, sulfonate esters, and sulfonic acids, respectively.

Under strongly basic conditions, particularly with a hindered, non-nucleophilic base, an alternative ionic pathway, elimination-addition, can occur. This involves the abstraction of a proton from the carbon atom alpha to the sulfonyl group (C-1), leading to the formation of a highly reactive sulfene (B1252967) intermediate (H₂C=SO₂). This intermediate is then rapidly trapped by any nucleophile present in the medium. acs.orgnih.gov

Radical Reaction Pathways: The sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a 4-methoxycyclohexane-1-sulfonyl radical. This process is typically initiated by ultraviolet light, radical initiators (like AIBN), or, more recently, through visible-light photoredox catalysis. researchgate.netnih.gov Once formed, this sulfonyl radical can engage in a variety of transformations. A common application is the radical addition to unsaturated systems like alkenes and alkynes. nih.govwikipedia.org This reaction provides a powerful method for forming carbon-sulfur bonds and constructing more complex sulfone-containing molecules. The regioselectivity of the addition is governed by the formation of the more stable carbon-centered radical intermediate. libretexts.org

| Pathway | Typical Conditions | Key Intermediate | Primary Transformation | Typical Product(s) |

|---|---|---|---|---|

| Ionic (Substitution) | Nucleophile (e.g., RNH₂, ROH) | Trigonal bipyramidal transition state | Displacement of Cl⁻ by Nu: | Sulfonamides, Sulfonate esters |

| Ionic (Elimination-Addition) | Strong, non-nucleophilic base | Sulfene (RCH=SO₂) | Formation and trapping of sulfene | Sulfonamides, Sulfonate esters |

| Radical | Light (UV/Visible), Radical Initiator, Photocatalyst | Sulfonyl radical (RSO₂•) | Addition to C=C or C≡C bonds | Alkyl sulfones |

Catalytic Applications in Enabling Transformations of this compound

Modern catalytic methods have significantly expanded the synthetic utility of sulfonyl chlorides, enabling transformations under mild conditions with high efficiency and selectivity. These approaches can be broadly categorized into transition-metal catalysis and photoredox catalysis.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from sulfonyl chlorides under exceptionally mild conditions. researchgate.netnih.gov Using a photocatalyst (e.g., iridium or ruthenium complexes) and a light source (e.g., blue LEDs), this compound can be selectively converted into its corresponding sulfonyl radical. This radical can then be used in reactions such as the hydrosulfonylation of alkenes, where it adds across the double bond followed by a hydrogen atom transfer step to yield the saturated sulfone product. nih.gov This methodology avoids the use of harsh UV light or thermal initiators, showing broad functional group tolerance. rsc.org

| Catalytic System | Reaction Type | Role of Sulfonyl Chloride | Resulting Transformation |

|---|---|---|---|

| Photoredox (e.g., Ir or Ru complexes) + Visible Light | Radical Hydrosulfonylation | Sulfonyl Radical Precursor | Addition of R-SO₂-H across an alkene |

| Palladium or Nickel Catalysis | Desulfinative Cross-Coupling (e.g., Suzuki-type) | Cyclohexyl Source (SO₂ extrusion) | Formation of a C-C bond (Cyclohexyl-Aryl) |

| Copper Catalysis | Sulfonylation of Organometallics | Electrophilic Sulfonylating Agent | Formation of a C-S bond (Cyclohexyl-SO₂-R') |

Applications of 4 Methoxycyclohexane 1 Sulfonyl Chloride in Advanced Chemical Synthesis

Strategic Use as a Building Block for Complex Organic Molecules

The functionalized cyclohexane (B81311) ring of 4-methoxycyclohexane-1-sulfonyl chloride makes it an important building block for the synthesis of complex, non-aromatic molecules. Its incorporation can significantly influence the physicochemical properties of a target molecule, such as its lipophilicity, solubility, and three-dimensional shape.

A notable application of this building block is in the synthesis of targeted therapeutic agents. For instance, it has been utilized in the development of novel histone deacetylase (HDAC) inhibitors. In a patented synthesis, this compound was used as a key reactant to build a series of 3-aryl-4-amido-bicyclic[4.5.0]hydroxamic acids. These complex molecules are designed to inhibit HDACs, which are enzymes associated with the proliferation of cancer cells. The reaction involves coupling the sulfonyl chloride with a bicyclic amine intermediate, demonstrating its utility in constructing intricate molecular architectures with potential therapeutic value.

Precursor in the Synthesis of Diverse Sulfonamide Scaffolds

The primary and most well-documented application of this compound is its role as a precursor in the synthesis of sulfonamides. The sulfonyl chloride group (-SO₂Cl) is highly reactive toward primary and secondary amines, leading to the formation of a stable sulfonamide linkage (-SO₂-N-). This reaction is a cornerstone of medicinal chemistry and provides a reliable method for creating diverse molecular scaffolds.

The general reaction for the formation of a sulfonamide using this precursor is outlined below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine (R¹R²NH) | N-(4-methoxycyclohexane-1-sulfonyl) amine |

| R¹R²NH |

In the synthesis of advanced molecular structures, this compound is employed to attach the 4-methoxycyclohexanesulfonyl group to a larger, pre-existing molecule. This process results in the formation of complex sulfonamides that can be considered derivatives or conjugates of the parent scaffold. For example, in the synthesis of the aforementioned HDAC inhibitors, the compound is reacted with an advanced bicyclic amine intermediate. This step effectively "conjugates" the 4-methoxycyclohexane sulfonyl group to the core structure, yielding the final complex sulfonamide product.

Scaffold derivatization is a key strategy in medicinal chemistry to fine-tune the biological activity and properties of a lead compound. This compound serves as a valuable reagent for this purpose. By reacting it with an amine group on a core scaffold, chemists can introduce the 4-methoxycyclohexanesulfonyl moiety. This functional group can establish new interactions with biological targets, alter the molecule's metabolic stability, or modify its solubility and cell permeability. The synthesis of HDAC inhibitors provides a clear example of this application, where the introduction of the sulfonamide group is integral to the final molecule's design and intended function.

Utility in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are strategies used to rapidly generate large collections of structurally diverse small molecules, known as chemical libraries. These libraries are then screened to identify compounds with desired biological activities. Reagents like this compound, which possess a unique non-aromatic and functionalized scaffold, are valuable tools for these approaches. By reacting this sulfonyl chloride with a wide array of different amines in a parallel or combinatorial fashion, a library of novel sulfonamides can be efficiently produced.

While the principles of combinatorial chemistry support the use of such building blocks to generate molecular diversity, specific examples detailing the use of this compound in a large-scale diversity-oriented synthesis campaign are not prominently featured in currently available scientific literature. However, its fundamental reactivity makes it an ideal candidate for such applications in drug discovery and chemical biology.

Contribution to the Development of Novel Reagents and Reaction Methodologies

Based on available research, the principal contribution of this compound to chemical synthesis is its function as a versatile building block. It is primarily used within the framework of well-established reaction methodologies, most notably the formation of sulfonamides from amines. The scientific literature does not indicate that this specific compound has been used as a platform for the development of fundamentally new classes of reagents or novel reaction pathways. Its value lies in the unique structural and physicochemical properties that its corresponding sulfonyl moiety imparts upon target molecules.

Investigation of Structural Analogs and Derivatives of 4 Methoxycyclohexane 1 Sulfonyl Chloride

Synthesis and Reactivity of Cyclohexyl Sulfonyl Chlorides with Varied Substituent Positions

The synthesis of cyclohexyl sulfonyl chlorides with substituents at different positions on the cyclohexane (B81311) ring can be achieved through various synthetic routes. A common approach involves the oxidative chlorination of the corresponding cyclohexanethiols. The position of the substituent on the cyclohexane ring can significantly influence the reactivity of the sulfonyl chloride group due to steric and electronic effects.

Comparative studies on the reactivity of cyclohexyl sulfonyl chlorides with substituents at the 2-, 3-, and 4-positions would reveal the impact of the substituent's proximity to the reaction center. A substituent at the 2-position is expected to exert a more significant steric and inductive effect compared to a substituent at the 3- or 4-position. This can manifest in different rates of reaction in nucleophilic substitution reactions. For example, the reaction with an amine to form a sulfonamide might be slower for a 2-substituted cyclohexyl sulfonyl chloride compared to its 4-substituted isomer due to increased steric hindrance around the sulfonyl group.

Table 1: Comparison of Substituted Cyclohexyl Sulfonyl Chlorides

| Compound | Substituent Position | Expected Relative Reactivity | Key Influencing Factors |

| 2-Methoxycyclohexane-1-sulfonyl chloride | 2 | Lower | Steric hindrance, inductive effect |

| 3-Methoxycyclohexane-1-sulfonyl chloride | 3 | Intermediate | Reduced steric and inductive effects compared to the 2-isomer |

| 4-Methoxycyclohexane-1-sulfonyl chloride | 4 | Higher | Minimal steric and inductive effects from the substituent |

Comparative Studies with Other Alkoxycyclohexane-Sulfonyl Chlorides

Varying the alkoxy group on the cyclohexane ring allows for the investigation of the electronic and steric effects of the substituent on the reactivity of the sulfonyl chloride. For example, comparing this compound with 4-ethoxycyclohexane-1-sulfonyl chloride and 4-isopropoxycyclohexane-1-sulfonyl chloride would provide insights into how the size of the alkoxy group affects the reaction rates.

It is generally expected that as the steric bulk of the alkoxy group increases, the rate of nucleophilic attack on the sulfonyl chloride may decrease. This is due to the potential for the larger alkoxy groups to hinder the approach of the nucleophile to the electrophilic sulfur atom, even though the substituent is at the 4-position and relatively distant from the reaction center. The electronic effects of different alkoxy groups (methoxy, ethoxy, isopropoxy) are quite similar, primarily exerting an electron-donating inductive effect.

Table 2: Comparison of 4-Alkoxycyclohexane-1-sulfonyl Chlorides

| Alkoxy Group | Steric Bulk | Expected Relative Reactivity |

| Methoxy (B1213986) | Small | Highest |

| Ethoxy | Medium | Intermediate |

| Isopropoxy | Large | Lowest |

Analogous Aromatic Sulfonyl Chlorides: Reactivity and Synthetic Comparisons.rsc.org

Aromatic sulfonyl chlorides, such as p-anisylsulfonyl chloride (4-methoxybenzenesulfonyl chloride), serve as important benchmarks for understanding the reactivity of their aliphatic counterparts like this compound. The primary difference lies in the electronic properties of the aromatic ring versus the saturated cyclohexane ring.

The benzene (B151609) ring in p-anisylsulfonyl chloride is electron-rich due to the resonance effect of the methoxy group, which can influence the electrophilicity of the sulfonyl chloride group. In contrast, the cyclohexane ring is a simple alkyl group with no resonance effects. Generally, aromatic sulfonyl chlorides are more reactive than alkyl sulfonyl chlorides in nucleophilic substitution reactions. rsc.org This is attributed to the electron-withdrawing nature of the aromatic ring, which makes the sulfur atom more electrophilic.

The synthesis of p-anisylsulfonyl chloride is also different from its cyclohexyl analog, typically involving the chlorosulfonation of anisole. This reaction is a direct and efficient way to introduce the sulfonyl chloride group onto the aromatic ring.

Table 3: Reactivity Comparison: Aliphatic vs. Aromatic Sulfonyl Chloride

| Compound | Ring System | Electronic Effects | General Reactivity |

| This compound | Cyclohexane (Aliphatic) | Inductive effect | Less reactive |

| p-Anisylsulfonyl chloride | Benzene (Aromatic) | Resonance and inductive effects | More reactive |

Exploration of Chiral Derivatives and Their Stereoselective Synthesis

The cyclohexane ring in this compound has a plane of symmetry, making the molecule achiral. However, the introduction of another substituent or modification of the existing ones can create chiral centers, leading to the possibility of chiral derivatives. For example, if the starting material were a chiral substituted cyclohexanol, the resulting sulfonyl chloride would also be chiral.

The stereoselective synthesis of such chiral derivatives is an important area of research, as enantiomerically pure sulfonyl chlorides can be valuable reagents in asymmetric synthesis. Methods for achieving stereoselectivity include the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, a kinetic resolution of a racemic mixture of a substituted cyclohexanethiol (B74751) could be employed before the oxidation step to obtain an enantiomerically enriched sulfonyl chloride.

The reactivity of these chiral derivatives can be influenced by the stereochemistry of the molecule. The orientation of the substituents on the cyclohexane ring can affect the accessibility of the sulfonyl chloride group to incoming nucleophiles, potentially leading to diastereoselective reactions.

Mechanistic Elucidation of Reactions Involving 4 Methoxycyclohexane 1 Sulfonyl Chloride

Kinetic and Thermodynamic Parameters of Key Transformations

A thorough review of scientific databases reveals no specific experimental data on the kinetic and thermodynamic parameters for reactions of 4-Methoxycyclohexane-1-sulfonyl chloride. Studies in this area would typically involve determining rate constants, activation energies (Ea), and activation enthalpies (ΔH‡) and entropies (ΔS‡) for its reactions with various nucleophiles.

Such data, if available, would be presented in a format similar to the hypothetical table below, which illustrates the type of information that would be gathered from kinetic studies.

Hypothetical Kinetic Data for the Reaction of a Sulfonyl Chloride

| Nucleophile | Solvent | Temperature (°C) | k (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|---|---|

| H₂O | Dioxane/H₂O | 25 | Data not available | Data not available | Data not available |

| CH₃OH | Methanol (B129727) | 25 | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No actual data for this compound has been found.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating reaction mechanisms, particularly for compounds where experimental data is scarce. Techniques such as Density Functional Theory (DFT) and ab initio methods could be employed to model the reactions of this compound. These studies would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) and to calculate zero-point vibrational energies and thermal corrections to enthalpy and entropy.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactants and products.

A computational study would yield valuable data on the energetics of the reaction pathway, as hypothetically illustrated below.

Hypothetical Calculated Thermodynamic Parameters (at 298.15 K)

| Species | Electronic Energy (Hartree) | ΔH (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|---|

| Reactants | Data not available | Data not available | Data not available |

| Transition State | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No actual computational data for this compound has been found.

Spectroscopic Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging due to their transient nature. Advanced spectroscopic techniques are often required. For reactions involving sulfonyl chlorides, potential intermediates are often highly reactive.

Spectroscopic methods that could theoretically be applied to study the reactions of this compound include:

Stopped-flow Spectroscopy (UV-Vis, Fluorescence): To monitor rapid reactions and detect short-lived intermediates.

Low-Temperature NMR Spectroscopy: To slow down the reaction and allow for the observation of intermediates that are stable at low temperatures.

Matrix Isolation Spectroscopy (IR, UV-Vis): Where the reaction is carried out in an inert matrix at cryogenic temperatures to trap and study reactive species.

Currently, there are no published spectroscopic studies that have identified or characterized reaction intermediates or transition states for reactions involving this compound.

Future Perspectives and Emerging Research Trajectories for 4 Methoxycyclohexane 1 Sulfonyl Chloride

Sustainable and Green Chemistry Approaches in Synthesis and Application

The chemical industry's increasing emphasis on sustainability is expected to drive the development of greener synthetic routes to and applications for 4-methoxycyclohexane-1-sulfonyl chloride. Current methods for producing sulfonyl chlorides often rely on harsh reagents and generate significant waste. mdpi.com Future research will likely focus on aligning its synthesis with the principles of green chemistry.

Key areas of development include:

Alternative Solvents and Oxidants: Moving away from traditional organic solvents, research is exploring the use of water, ethanol, or deep eutectic solvents for the synthesis of sulfonamides from thiols via in situ generation of sulfonyl chlorides. researchgate.netrsc.org The use of environmentally benign oxidants, such as hydrogen peroxide (H₂O₂) or sodium dichloroisocyanurate (NaDCC) in place of harsher chlorinating agents, represents a significant step forward. researchgate.netacs.org

Catalytic Methods: The development of catalytic systems, for instance using hexamolybdate, can reduce the stoichiometric waste associated with traditional sulfonylation reactions. acs.org

| Approach | Traditional Methods | Green/Sustainable Alternatives | Potential Advantages of Alternatives |

|---|---|---|---|

| Reagents | Harsh chlorinating agents (e.g., chlorosulfonic acid) | In situ generation from thiols using NaDCC·2H₂O or H₂O₂ | Reduced toxicity, safer handling, milder conditions. researchgate.netrsc.org |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, glycerol, deep eutectic solvents (DES) | Lower environmental impact, improved safety, potential for recycling. researchgate.net |

| Process | Batch synthesis | Continuous flow systems | Enhanced safety, better process control, higher spacetime yield, reduced waste. mdpi.comrsc.org |

Integration into High-Throughput and Automated Synthesis Platforms

The structure of this compound makes it an ideal candidate for inclusion in compound libraries for drug discovery and materials science. Its integration into automated and high-throughput synthesis platforms is a key future trajectory. Automated continuous manufacturing systems, which have been developed for aryl sulfonyl chlorides, could be adapted for aliphatic analogues like this one, enabling scalable and on-demand production. mdpi.com

Such platforms would allow for the rapid generation of diverse libraries of sulfonamides and sulfonate esters by reacting this compound with a wide array of amines and alcohols. This approach accelerates the hit-to-lead process in medicinal chemistry by enabling the swift exploration of structure-activity relationships. beilstein-journals.org The development of robust, high-yield monosulfonylation reactions, potentially using catalysts like 4-dimethylaminopyridine (B28879) (DMAP) to ensure selectivity, is crucial for the success of these high-throughput applications. nih.gov

Exploration of Unconventional Reactivity Modes and Novel Transformations

Beyond its traditional role as an electrophile for sulfonamide and sulfonate ester synthesis, future research is poised to uncover unconventional reactivity modes for this compound. Sulfonyl chlorides are known to be versatile precursors for various functional groups and can participate in a range of transformations, including radical reactions and annulations with unsaturated compounds. magtech.com.cn

An exciting area of exploration is inspired by recent discoveries in the chemistry of sulfonyl fluorides, which are closely related to sulfonyl chlorides. imperial.ac.uk Researchers have found that the entire sulfonyl fluoride (B91410) group can act as a leaving group in transition-metal-catalyzed cross-coupling reactions. imperial.ac.uk This opens the intriguing possibility that this compound could be used in novel carbon-carbon or carbon-heteroatom bond-forming reactions, where the sulfonyl chloride moiety is replaced, thus using it as a linchpin to attach the methoxycyclohexyl group to other molecular scaffolds. The development of such transformations would significantly expand the synthetic utility of this compound beyond its classical reactivity.

Potential Role in the Development of New Functional Materials and Specialty Chemicals

The unique structural features of this compound suggest its potential as a valuable monomer or modifier in the synthesis of advanced functional materials and specialty chemicals. The sulfonyl group is a key component in a variety of functional systems, from pharmaceuticals to polymers.

Polymer Chemistry: Multisulfonyl chlorides have been successfully employed as initiators for metal-catalyzed living radical polymerization to create well-defined, complex polymer architectures such as star polymers. cmu.edu By analogy, this compound could serve as a functional initiator or be incorporated as a side-chain functionality. The introduction of the methoxycyclohexyl group could be used to tune polymer properties such as solubility, thermal stability, and hydrophobicity. Furthermore, sulfonyl-containing building blocks are used in the synthesis of advanced porous materials like covalent triazine polymers, suggesting another avenue for application. rsc.org

Specialty Chemicals: As a precursor to sulfonamides and sulfonate esters, this compound can be used to synthesize molecules for applications in agrochemicals and pharmaceuticals. cymitquimica.com The methoxycyclohexane motif provides a lipophilic, non-aromatic scaffold that can be valuable for modulating the pharmacokinetic and physicochemical properties of bioactive molecules.

| Field | Potential Role of this compound | Resulting Product/Material | Potential Impact on Properties |

|---|---|---|---|

| Polymer Science | Functional initiator or monomer in polymerization | Polymers with pendant methoxycyclohexyl groups; Star polymers | Modified solubility, thermal stability, and mechanical properties. cmu.edu |

| Medicinal Chemistry | Building block for sulfonamide synthesis | Bioactive sulfonamides | Introduction of a non-aromatic, lipophilic scaffold to modulate drug properties. |

| Agrochemicals | Precursor for novel pesticides/herbicides | Sulfonamide or sulfonate ester-based agrochemicals | Tailoring molecular properties for desired activity and environmental profile. cymitquimica.com |

| Porous Materials | Component for porous polymer synthesis | Covalent Triazine Polymers or other porous networks | Tuning pore size and surface chemistry for applications in catalysis or separation. rsc.org |

Q & A

Q. What are the optimal synthetic routes for 4-methoxycyclohexane-1-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis of sulfonyl chlorides like this compound typically involves chlorosulfonation of a precursor compound. Key considerations include:

- Temperature control : Excessive heat may lead to decomposition of the sulfonyl chloride group. Reactions are often conducted below 40°C .

- Solvent selection : Non-polar solvents (e.g., dichloromethane) are preferred to stabilize reactive intermediates and minimize side reactions .

- Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like sulfonic acids . Comparative studies on analogous compounds (e.g., (4-cyclohexylphenyl)methanesulfonyl chloride) suggest yields of 60–75% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy :

Q. How does the methoxy group influence the reactivity of this compound in nucleophilic substitutions?

The methoxy group acts as an electron-donating substituent, slightly reducing the electrophilicity of the sulfonyl chloride group compared to non-substituted analogs. This results in:

- Slower reaction kinetics with weak nucleophiles (e.g., amines) compared to 4-chlorobutane-1-sulfonyl chloride .

- Improved regioselectivity in multi-step syntheses due to steric and electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound with different nucleophiles?

Discrepancies often arise from variations in experimental design:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, increasing reaction rates with amines or alcohols .

- Catalyst use : Base catalysts (e.g., triethylamine) neutralize HCl byproducts, shifting equilibrium toward product formation .

- Steric hindrance : Bulky nucleophiles (e.g., tert-butanol) show lower yields due to the cyclohexane ring’s spatial constraints . Systematic benchmarking against structurally similar compounds (e.g., [3-(4-methoxyphenoxy)phenyl]sulfonyl chloride) is recommended .

Q. What strategies mitigate hydrolysis of this compound during storage or reactions?

Hydrolysis to the sulfonic acid is a major stability challenge. Mitigation approaches include:

Q. How does the cyclohexane ring affect the compound’s applicability in bioconjugation or material science?

The cyclohexane moiety introduces:

- Enhanced rigidity : Improves thermal stability in polymers or coatings compared to linear-chain sulfonyl chlorides .

- Controlled hydrophobicity : Facilitates membrane permeability in bioconjugates (e.g., drug delivery systems) .

- Chirality : If synthesized with stereochemical control, enantiomers may exhibit distinct biological activities .

Methodological Considerations

Q. What are the best practices for quantifying trace impurities in this compound?

- HPLC-MS : Use reverse-phase columns (C18) with acetonitrile/water gradients to separate sulfonic acid byproducts .

- Karl Fischer titration : Quantify residual moisture (≤0.1% w/w) to assess storage stability .

- Elemental analysis : Confirm Cl content (theoretical ~14%) to detect decomposition .

Q. How can computational modeling predict reaction pathways or stability of derivatives?

- DFT calculations : Model transition states for nucleophilic substitutions to predict kinetic barriers .

- MD simulations : Assess solvation effects on reactivity in different solvents .

- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction yields .

Data Contradiction Analysis

Q. Why do some studies report high yields for sulfonamide formation while others observe poor efficiency?

Divergent results may stem from:

- Nucleophile strength : Aromatic amines (e.g., aniline) react faster than aliphatic amines due to resonance stabilization .

- Acid scavengers : Insufficient base (e.g., NaOH) leads to protonation of amines, reducing nucleophilicity .

- Workup protocols : Premature exposure to aqueous phases during extraction can hydrolyze the product .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.